1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
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Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant research findings.
Structural Overview
This compound features several key structural components:
- Pyrazole moiety : Known for its diverse biological activities, including anticancer and anti-inflammatory properties.
- Pyridazine ring : Often involved in various biological interactions and contributes to the compound's overall efficacy.
- Piperidine scaffold : Enhances the lipophilicity and bioavailability of the compound.
Anticancer Properties
Research indicates that compounds containing pyrazole derivatives have significant anticancer activity. For instance, studies have shown that similar pyrazole-based structures can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways such as EGFR and VEGFR, which are critical for tumor growth and angiogenesis .
Case Study: In Vitro Evaluation
A study evaluated the antiproliferative effects of related pyrazole compounds on human cancer cell lines. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity. Notably, one derivative showed an IC50 value of 0.045 µM against MDA-MB-231 breast cancer cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities. For example, a related study reported that compounds with similar scaffolds displayed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
Compound Name | MIC (mg/mL) | Target Organism |
---|---|---|
Compound A | 0.0039 | Staphylococcus aureus |
Compound B | 0.025 | Escherichia coli |
Compound C | 0.010 | Candida albicans |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes crucial for cancer cell survival, such as topoisomerases and HDACs .
- Disruption of Cellular Signaling : The compound likely interferes with signaling pathways involved in cell proliferation and apoptosis.
- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells through intrinsic pathways.
Absorption and Metabolism
The pharmacokinetic profile of this compound suggests good oral bioavailability due to its lipophilic nature. Studies on related compounds indicate that modifications in the structure can enhance metabolic stability while maintaining efficacy .
Toxicological Profile
Preliminary toxicological assessments indicate that while some pyrazole derivatives exhibit low toxicity profiles, comprehensive studies are necessary to evaluate the safety of this specific compound in vivo.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-29-17-4-3-15(21)13-16(17)23-20(28)14-7-11-26(12-8-14)18-5-6-19(25-24-18)27-10-2-9-22-27/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOFZSWKZLWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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